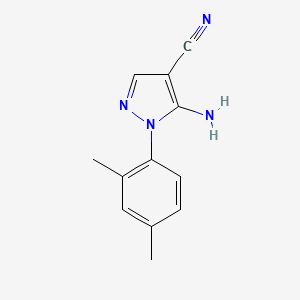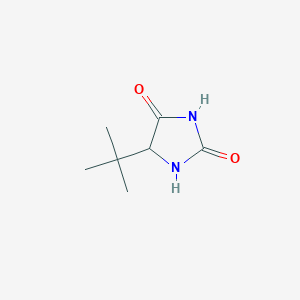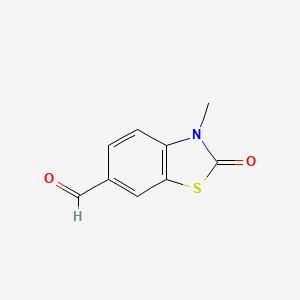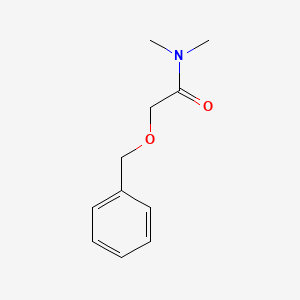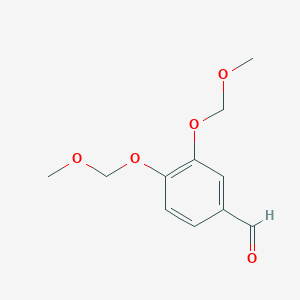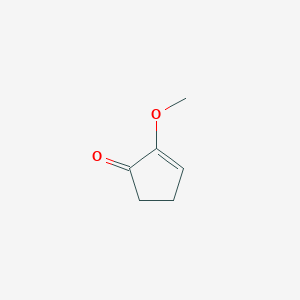
D-Alanine isopropyl ester
Übersicht
Beschreibung
D-Alanine isopropyl ester is a derivative of the amino acid D-alanine. While the provided papers do not directly discuss D-alanine isopropyl ester, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the subject of interest. D-alanine and its derivatives are known for their presence in both invertebrates and vertebrates and have been studied for their physiological relevance and implications in disease .
Synthesis Analysis
The synthesis of D-alanine derivatives can be complex, involving multiple steps and the potential for isomer formation. For example, the synthesis of N-(methoxyacetyl)-N-[2-methyl-6-(methylthio)phenyl]-D,L-alanine methyl ester was carried out in two steps from a related aniline compound, resulting in rotationally hindered isomers known as atropisomers . Similarly, the synthesis of β-benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride involved multiple steps, including the formation of an azlactone, hydrolysis to acrylic acid, and subsequent hydrogenation . These processes highlight the complexity and precision required in synthesizing D-alanine derivatives.
Molecular Structure Analysis
The molecular structure of D-alanine derivatives can be analyzed using various spectroscopic methods. For instance, the rotational spectrum of N-acetyl alanine methyl ester was measured to determine the conformational structures of peptide mimetics . This study revealed torsion-rotation splittings and torsional barriers that are critical for understanding the molecular structure. Additionally, the molecular structure, packing properties, and intermolecular interactions of L-alanine alkyl esters were determined using single crystal X-ray diffraction, suggesting that similar techniques could be applied to D-alanine isopropyl ester .
Chemical Reactions Analysis
D-alanine derivatives can participate in various chemical reactions. The biosynthesis of D-alanyl-lipoteichoic acid involves the incorporation of D-alanine into a membrane acceptor, indicating that D-alanine can form ester linkages with other molecules . This reactivity is essential for understanding how D-alanine derivatives might behave in chemical reactions and could provide insights into the potential reactions of D-alanine isopropyl ester.
Physical and Chemical Properties Analysis
The physical and chemical properties of D-alanine derivatives can vary widely. For example, the self-assembly, supramolecular organization, and phase behavior of L-alanine alkyl esters were characterized, revealing critical information about their critical micelle concentrations, transition temperatures, and phase transitions . These properties are influenced by the length of the alkyl chain and the presence of functional groups, which would also be relevant for D-alanine isopropyl ester. Additionally, the fungicidal activity of certain D-alanine derivatives against specific pathogens indicates that these compounds can have significant biological effects .
Wissenschaftliche Forschungsanwendungen
Thermal-Responsive Polymers
- Application : D-Alanine isopropyl ester plays a role in the creation of thermal-responsive polymers. These polymers, when synthesized with different side-chain terminal groups, exhibit varied thermal behaviors in water. Notably, replacing methyl ester with isopropyl ester groups in such polymers leads to the loss of thermal-responsive properties (Yu et al., 2014).
Biocatalysis in Medicine and Cosmetics
- Application : Esterase derived from Bacillus cereus, when expressed in E. coli, demonstrates high hydrolytic activity and stereoselectivity towards N-acetyl-DL-alanine methyl ester. This process has applications in producing compounds used in medicine, food, additives, and cosmetics (Zheng et al., 2018).
Gas Chromatography in Analytical Chemistry
- Application : The enantiomeric separation of isopropyl esters of various amino acids, including alanine, is influenced by acylation. This has applications in analytical chemistry, specifically in the area of gas chromatography (Lou et al., 1992).
Autolysin Inhibition in Bacterial Studies
- Application : The D-alanine ester of lipoteichoic acids (LTAs) influences their immunological properties and binding capacity, which is crucial in studying bacterial behaviors, particularly in Staphylococcus aureus (Fischer et al., 1981).
Incorporation into Bacterial Membranes
- Application : D-alanine esters, when incorporated into bacterial membranes, play a critical role in bacterial physiology. This has implications in microbiological research, especially in the study of membrane acceptor ligases in bacteria like Lactobacillus casei (Reusch & Neuhaus, 1971).
Chiral Discrimination in Nanotechnology
- Application : Modified carbon nanotubes with L-alanine ethyl ester exhibit the ability to discriminate between D- and L-tryptophan, showing potential in nanotechnology and electrochemical applications (Kang et al., 2010).
Bacterial Wall Modification
- Application : In Bacillus subtilis, the Dlt operon, responsible for D-alanine esterification in lipoteichoic acid (LTA) and wall teichoic acid (WTA), is crucial for understanding bacterial wall modifications. This is significant in microbiological and biochemical research (Perego et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
propan-2-yl (2R)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQVXVRZVCTVHE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanine isopropyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of D-alanine isopropyl ester in the synthesis of sofosbuvir?
A1: D-alanine isopropyl ester serves as a crucial building block in the multi-step synthesis of sofosbuvir. [] The research article describes its reaction with phenyl dichlorophosphate, followed by treatment with pentafluorophenol and an alkali, to yield a key intermediate compound (formula II in the paper). This intermediate is then further reacted to ultimately produce sofosbuvir.
Q2: The article mentions recycling pentafluorophenyl to minimize environmental impact. How does this recycling occur in the context of D-alanine isopropyl ester's role?
A2: While D-alanine isopropyl ester itself isn't directly involved in the pentafluorophenyl recycling, its use in the synthesis pathway enables this environmentally beneficial process. [] The paper describes how, after the formation of sofosbuvir, the pentafluorophenyl group is cleaved and recovered. This recovered pentafluorophenyl is then reused in the synthesis of the intermediate compound, which, as mentioned earlier, utilizes D-alanine isopropyl ester. This recycling loop reduces waste and minimizes the environmental impact associated with pentafluorophenyl.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



